molecular formula C13H13F2NO2 B6186363 4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide CAS No. 2648956-61-8

4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide

Cat. No.: B6186363
CAS No.: 2648956-61-8
M. Wt: 253.2
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Description

4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group and the oxabicyclohexane ring system imparts distinct chemical properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclo[2.1.1]hexane framework . This reaction can be catalyzed by photochemical methods, providing access to various substituted derivatives.

These reactions can be performed using difluorocarbene reagents or other difluoromethylating agents under specific conditions . The final step involves the coupling of the difluoromethylated bicyclic intermediate with aniline to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include difluorocarbene precursors, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall conformation and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is unique due to its combination of the difluoromethyl group and the N-phenyl carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2648956-61-8

Molecular Formula

C13H13F2NO2

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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